Cannabigerol

Adrenergic Pharmacology Glaucoma Research Neuropharmacology

Cannabigerol (CBG) is the non-psychoactive 'mother cannabinoid'—a uniquely potent α2-adrenoceptor agonist (EC50=0.2nM) with 5-HT1A receptor antagonism, TRPV1 activation, and TRPM8 channel antagonism not available with CBD or THC. With a 4-fold greater anti-MRSA potency (MIC=2mg/L) over CBC/CBDA, CBG is the lead scaffold for antimicrobial medicinal chemistry. Its weak partial CB1/CB2 agonism (Ki=440nM/337nM) enables cannabinoid receptor signaling studies without psychoactive liability or DEA scheduling restrictions. Irreplaceable for glaucoma IOP reduction research targeting α2-adrenoceptor-mediated pathways. Order ≥98% pure CBG for target-specific pharmacology programs.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 25654-31-3
Cat. No. B157186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabigerol
CAS25654-31-3
Synonyms2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-pentyl-1,3-benzenediol;  (E)-2-(3,7-Dimethyl-2,6-octadienyl)-5-pentyl-1,3-benzenediol;  2-[(2E)-3,7-Dimethyl-2,6-octadienyl]-5-pentyl-1,3-benzenediol;  (E)-2-(3,7-Dimethyl-2,6-octadienyl)-5-pentylresorcinol; 
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O
InChIInChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+
InChIKeyQXACEHWTBCFNSA-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cannabigerol (CBG) CAS 25654-31-3 for Research Procurement: A Non-Psychoactive Phytocannabinoid with a Distinct Pharmacological Signature


Cannabigerol (CBG, CAS 25654-31-3) is a non-psychoactive phytocannabinoid found in Cannabis sativa L., serving as the biosynthetic precursor to major cannabinoids including Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) [1]. It is often termed the 'mother cannabinoid' due to its role as the precursor molecule from which other cannabinoids are synthesized . CBG exhibits a unique polypharmacology characterized by high-potency agonism at α2-adrenoceptors (EC50 = 0.2 nM) and moderate antagonism at 5-HT1A receptors, while maintaining weak partial agonism at cannabinoid CB1 (Ki = 440 nM) and CB2 (Ki = 337 nM) receptors [2]. This distinct receptor interaction profile differentiates CBG from both the psychoactive THC and the non-psychoactive CBD, supporting its investigation in diverse research fields including glaucoma, anxiety, inflammation, and infectious disease.

Why Cannabigerol (CBG) Cannot Be Substituted with CBD, CBC, or Other In-Class Cannabinoids in Research Applications


Despite their shared biosynthetic origin in Cannabis sativa, non-psychoactive cannabinoids such as CBG, cannabidiol (CBD), and cannabichromene (CBC) exhibit substantial divergence in receptor pharmacology, enzyme interaction profiles, and in vivo pharmacokinetics [1]. For instance, CBG is a potent α2-adrenoceptor agonist (EC50 = 0.2 nM) and 5-HT1A receptor antagonist, whereas CBD acts primarily as a 5-HT1A agonist and FAAH inhibitor—activities not observed with CBG [2][3]. Furthermore, CBG's weak partial agonism at CB1 and CB2 receptors (Ki = 440 nM and 337 nM, respectively) contrasts sharply with the robust CB1/CB2 agonism of Δ9-THC and the negligible direct cannabinoid receptor activity of CBD . These fundamental mechanistic differences render in-class substitution scientifically invalid. The quantitative evidence below delineates precisely where CBG's pharmacology diverges from its closest analogs, enabling informed compound selection for target-specific research programs.

Quantitative Differentiation of Cannabigerol (CBG): Head-to-Head Comparative Data vs. CBD, CBC, and Δ9-THC


CBG as a Potent α2-Adrenoceptor Agonist: Differentiation from CBD and Δ9-THC

CBG demonstrates exceptionally high potency as an α2-adrenoceptor agonist (EC50 = 0.2 nM in mouse brain membranes), an activity essentially absent in CBD and Δ9-THC at physiologically relevant concentrations [1]. While CBD has been reported to have weak α2-adrenoceptor modulatory effects, CBG's potency is several orders of magnitude higher, establishing it as the selective tool compound for investigating α2-adrenoceptor-mediated pharmacology within the cannabinoid class [2].

Adrenergic Pharmacology Glaucoma Research Neuropharmacology

CBG Exhibits Weaker CB1/CB2 Receptor Affinity Compared to Δ9-THC, Defining Its Non-Psychoactive Profile

CBG acts as a weak partial agonist at both CB1 and CB2 receptors, with binding affinities (Ki) of 440 nM for CB1 and 337 nM for CB2, as determined by radioligand displacement assays . In stark contrast, the psychoactive cannabinoid Δ9-THC exhibits high-affinity agonism at CB1 with a Ki in the low nanomolar range (typically < 10 nM), while CBD demonstrates negligible direct binding to these orthosteric sites [1]. This quantitative difference of approximately two orders of magnitude in CB1 affinity underlies CBG's non-psychoactive nature relative to THC.

Cannabinoid Receptor Pharmacology GPCR Signaling Drug Discovery

CBG Demonstrates Superior Antimicrobial Potency Against MRSA Compared to CBC and CBDA

In a direct comparative study evaluating six cannabinoids against methicillin-resistant Staphylococcus aureus (MRSA), CBG exhibited a minimal inhibitory concentration (MIC) of 2 mg/L [1]. This potency was equivalent to CBD and CBCA, and was superior to cannabichromene (CBC) and cannabidiolic acid (CBDA), both of which displayed MICs of 8 mg/L—a 4-fold difference in required concentration for bacterial growth inhibition [1]. This quantitative advantage positions CBG among the most potent cannabinoids tested for MRSA activity.

Antimicrobial Research MRSA Infectious Disease

CBG Exhibits Potent TRPM8 Antagonism, Differentiating Its Analgesic Profile from CBD and CBC

CBG-enriched botanical drug substance (CBG-BDS) was identified as one of the most potent rat TRPM8 antagonists among all cannabinoids and extracts tested [1]. TRPM8 antagonism is associated with analgesic and anti-inflammatory effects distinct from TRPV1 activation [1]. In the same experimental series, CBD and CBG were both found to stimulate and desensitize human TRPV1, while CBC, CBD, and CBN were potent rat TRPA1 agonists—highlighting that CBG's TRPM8 antagonism is a differentiating feature within its TRP channel polypharmacology [1].

TRP Channel Pharmacology Pain Research Analgesic Discovery

CBG Displays Lower Oral Bioavailability Compared to CBC in Rats, Informing In Vivo Study Design

Following oral administration (7.5 mg/kg, sesame oil vehicle) in male Sprague-Dawley rats, CBG demonstrated an absolute oral bioavailability of 6%, compared to 28% for cannabichromene (CBC) under identical conditions [1]. Peak plasma concentrations for both compounds were attained at 3 to 4 hours post-dose [1]. This 4.7-fold lower systemic exposure following oral administration is a critical parameter for researchers designing oral dosing regimens for CBG in rodent models.

Pharmacokinetics ADME In Vivo Pharmacology

Optimal Research Applications for Cannabigerol (CBG) Based on Its Quantitative Differentiation Profile


α2-Adrenoceptor-Targeted Glaucoma and Neuropharmacology Research

Investigators studying α2-adrenoceptor-mediated reduction of intraocular pressure for glaucoma or central noradrenergic signaling should prioritize CBG (EC50 = 0.2 nM) as a potent agonist tool compound [1]. CBD and Δ9-THC lack this activity, making CBG uniquely suited for this mechanistic niche within the cannabinoid class [1].

MRSA Antimicrobial Discovery Programs

Research groups screening for novel agents against methicillin-resistant Staphylococcus aureus should consider CBG (MIC = 2 mg/L) as a lead candidate. Its 4-fold greater potency compared to CBC and CBDA (MIC = 8 mg/L) positions it as a preferred starting scaffold for medicinal chemistry optimization [2].

TRPM8-Mediated Analgesic and Anti-Inflammatory Studies

For projects focused on cold-sensing TRPM8 channel antagonism in pain or inflammation models, CBG-enriched material provides a potent antagonist tool not available with CBD or CBC [3]. Its distinct TRP channel fingerprint—including TRPV1 activation and TRPM8 antagonism—enables investigation of multimodal analgesic mechanisms [3].

Non-Psychoactive Cannabinoid Receptor Partial Agonism Studies

Researchers requiring a weak CB1/CB2 partial agonist (Ki = 440 nM and 337 nM, respectively) with no psychoactive liability should select CBG over Δ9-THC . This allows exploration of cannabinoid receptor-mediated signaling without the confounding central effects or DEA scheduling restrictions associated with THC .

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